molecular formula C17H21N5O3 B2411245 8-(4-ethoxyphenyl)-4-oxo-N-propyl-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide CAS No. 946361-29-1

8-(4-ethoxyphenyl)-4-oxo-N-propyl-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide

Cat. No. B2411245
CAS RN: 946361-29-1
M. Wt: 343.387
InChI Key: BMVPURBODXFXGH-UHFFFAOYSA-N
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Description

The compound “8-(4-ethoxyphenyl)-4-oxo-N-propyl-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide” is a derivative of benzimidazole, 1,2,4-triazole, and 1,3,5-triazine . These derivatives have been found to exhibit potential anticancer properties .


Synthesis Analysis

The synthesis of these derivatives involves a microwave irradiation synthetic approach utilizing 2-phenylacetyl isothiocyanate as a key starting material . A variety of synthetic routes for triazines and tetrazines have been demonstrated, including microwave-assisted, solid-phase, metal-based, [4+2] cycloaddition, and multicomponent one-pot reactions .


Molecular Structure Analysis

The molecular structure of these compounds is characterized by the presence of benzimidazole, 1,2,4-triazole, and 1,3,5-triazine moieties . The triazine structure is a heterocyclic ring, analogous to the six-membered benzene ring but with three carbons replaced by nitrogens .


Chemical Reactions Analysis

Triazines and tetrazines undergo a variety of organic transformations, including electrophilic addition, coupling, nucleophilic displacement, and intramolecular cyclization .


Physical And Chemical Properties Analysis

The physical and chemical properties of these compounds are influenced by their nitrogen content, high chemical stability, and the heteroatom effect .

Scientific Research Applications

Heterocyclic Compound Synthesis and Biological Activities

Synthesis and Characterization of Novel Compounds : Research on related heterocyclic compounds demonstrates a deep interest in synthesizing new molecules that exhibit significant biological activities. For example, studies have focused on creating novel compounds that act as anti-inflammatory and analgesic agents, showcasing the potential of these molecules in medical applications (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

Antimicrobial and Antitumor Properties : Further research has been dedicated to exploring the antimicrobial and antitumor properties of synthesized heterocycles. Compounds have been designed to target specific cellular mechanisms, offering pathways for the development of new therapeutic agents against microbial infections and cancer (Bektaş, Karaali, Sahin, Demirbaş, Karaoglu, & Demirbas, 2007).

Advanced Material Synthesis

Selective CO2 Capture : In the field of materials science, triazine-based compounds have been investigated for their utility in selective CO2 capture. This research aligns with efforts to address environmental challenges, highlighting the role of chemical synthesis in creating solutions for sustainability (Sekizkardes, Altarawneh, Kahveci, Islamoglu, & El‐Kaderi, 2014).

Mechanism of Action

While the specific mechanism of action for “8-(4-ethoxyphenyl)-4-oxo-N-propyl-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide” is not explicitly mentioned, it’s known that these derivatives have shown selective cytotoxic activity against certain cancer cell lines .

Future Directions

The future directions for these compounds could involve further exploration of their anticancer properties and potential applications in other areas of medicinal chemistry . The development of new small molecules that are both potent and selective is still a serious challenge in the field of medicinal chemistry .

properties

IUPAC Name

8-(4-ethoxyphenyl)-4-oxo-N-propyl-6,7-dihydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N5O3/c1-3-9-18-15(23)14-16(24)22-11-10-21(17(22)20-19-14)12-5-7-13(8-6-12)25-4-2/h5-8H,3-4,9-11H2,1-2H3,(H,18,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMVPURBODXFXGH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(=O)C1=NN=C2N(CCN2C1=O)C3=CC=C(C=C3)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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